molecular formula C12H16Cl2N2 B14504845 Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)- CAS No. 63377-89-9

Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-

Cat. No.: B14504845
CAS No.: 63377-89-9
M. Wt: 259.17 g/mol
InChI Key: VSSPTHXAKQWAHB-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, is a compound belonging to the piperazine family, which is known for its diverse biological activities Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, typically involves the reaction of piperazine with 2-chloroethyl chloride and 2-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the substitution reactions, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the chloro groups to corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild to moderate temperatures.

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products

    Nucleophilic Substitution: Substituted piperazine derivatives with various functional groups.

    Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.

    Reduction: Reduced derivatives with hydrogen replacing the chloro groups.

Scientific Research Applications

Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(2-chloroethyl)-4-(2-methylphenyl)-: Similar structure with a methyl group instead of a chloro group on the phenyl ring.

    Piperazine, 1-(2-chloroethyl)-4-(2-fluorophenyl)-: Similar structure with a fluorine atom instead of a chlorine atom on the phenyl ring.

    Piperazine, 1-(2-chloroethyl)-4-(2-bromophenyl)-: Similar structure with a bromine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, is unique due to the presence of two chloro groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63377-89-9

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

1-(2-chloroethyl)-4-(2-chlorophenyl)piperazine

InChI

InChI=1S/C12H16Cl2N2/c13-5-6-15-7-9-16(10-8-15)12-4-2-1-3-11(12)14/h1-4H,5-10H2

InChI Key

VSSPTHXAKQWAHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCl)C2=CC=CC=C2Cl

Origin of Product

United States

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